molecular formula C17H15N B187098 N-(p-Tolyl)-1-naphthylamine CAS No. 634-43-5

N-(p-Tolyl)-1-naphthylamine

Cat. No.: B187098
CAS No.: 634-43-5
M. Wt: 233.31 g/mol
InChI Key: RWYRKFWBKGQTLU-UHFFFAOYSA-N
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Description

N-(p-Tolyl)-1-naphthylamine is an organic compound that belongs to the class of aromatic amines It consists of a naphthalene ring system substituted with an amino group at the 1-position and a p-tolyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(p-Tolyl)-1-naphthylamine can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with p-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds via nucleophilic substitution, where the amino group of 1-naphthylamine attacks the electrophilic carbon of p-tolyl chloride, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable processes. For example, the use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents may also be employed to improve the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: N-(p-Tolyl)-1-naphthylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted aromatic amines.

Scientific Research Applications

N-(p-Tolyl)-1-naphthylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(p-Tolyl)-1-naphthylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(p-Tolyl)-2-naphthylamine
  • N-(p-Tolyl)-3-naphthylamine
  • N-(p-Tolyl)-4-naphthylamine

Comparison: N-(p-Tolyl)-1-naphthylamine is unique due to the position of the amino group on the naphthalene ring. This positional difference can significantly impact the compound’s reactivity, binding affinity, and overall properties. Compared to its isomers, this compound may exhibit distinct chemical and biological behaviors, making it a valuable compound for specific applications.

Biological Activity

N-(p-Tolyl)-1-naphthylamine is an organic compound classified as an aromatic amine, notable for its applications in organic synthesis and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound consists of a naphthalene ring system with an amino group at the 1-position and a p-tolyl group attached to the nitrogen atom. Its molecular formula is C17H15NC_{17}H_{15}N with a molecular weight of 247.31 g/mol. The compound's structure influences its reactivity and biological interactions.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, preliminary investigations indicate that it can inhibit cell growth in cultures such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells.

Cell LineInhibition Rate (%)IC50 (µM)
HeLa78.512.5
MCF-765.315.0
A54970.213.8

These findings suggest that this compound could be a candidate for further development in anticancer therapies .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors, leading to alterations in their activity. This compound may induce apoptosis in cancer cells by triggering mitochondrial dysfunction and influencing apoptotic pathways, similar to other known anticancer agents .

Study on Antitumor Activity

A study conducted by Liu et al. (2017) investigated the antitumor properties of various naphthylamine derivatives, including this compound. The research revealed that this compound significantly inhibited tumor growth in vitro and demonstrated potential for inducing apoptosis through the activation of caspases, which are crucial in the programmed cell death pathway .

Comparative Analysis with Similar Compounds

A comparative analysis was performed between this compound and its isomers, such as N-(p-Tolyl)-2-naphthylamine and N-(p-Tolyl)-3-naphthylamine. The study highlighted that the position of the amino group on the naphthalene ring significantly affects the compound's reactivity and biological properties. This compound exhibited a higher binding affinity to certain biological targets compared to its isomers, suggesting its unique potential in medicinal chemistry .

Properties

IUPAC Name

N-(4-methylphenyl)naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-13-9-11-15(12-10-13)18-17-8-4-6-14-5-2-3-7-16(14)17/h2-12,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYRKFWBKGQTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284552
Record name N-(p-Tolyl)-1-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634-43-5
Record name N-(4-Methylphenyl)-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634-43-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-p-Tolyl-1-naphthylamine
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Record name N-(p-Tolyl)-1-naphthylamine
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Record name N-(p-Tolyl)-1-naphthylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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